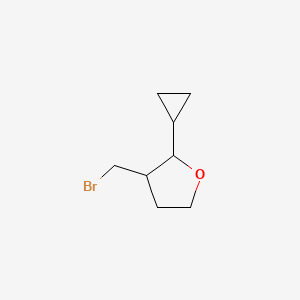
3-(Bromomethyl)-2-cyclopropyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2-cyclopropyloxolane: is an organic compound that features a bromomethyl group attached to a cyclopropyloxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-cyclopropyloxolane typically involves the bromination of a precursor compound. One common method includes the reaction of cyclopropyloxolane with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective bromination of the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Bromomethyl)-2-cyclopropyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can convert the bromomethyl group to a methyl group, altering the compound’s properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of cyclopropyloxolane derivatives with a methyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Bromomethyl)-2-cyclopropyloxolane is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to form stable bonds with biological molecules makes it a candidate for drug development and biochemical research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2-cyclopropyloxolane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is crucial in its applications in organic synthesis and drug development.
Vergleich Mit ähnlichen Verbindungen
- 3-(Bromomethyl)-1,2-dioxolane
- 3-(Bromomethyl)-cyclopentane
- 3-(Bromomethyl)-cyclohexane
Comparison: 3-(Bromomethyl)-2-cyclopropyloxolane is unique due to its cyclopropyloxolane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers different reactivity patterns and stability, making it suitable for specific applications in synthesis and industry.
Eigenschaften
Molekularformel |
C8H13BrO |
|---|---|
Molekulargewicht |
205.09 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-cyclopropyloxolane |
InChI |
InChI=1S/C8H13BrO/c9-5-7-3-4-10-8(7)6-1-2-6/h6-8H,1-5H2 |
InChI-Schlüssel |
RDABIDMMWMGOER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2C(CCO2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
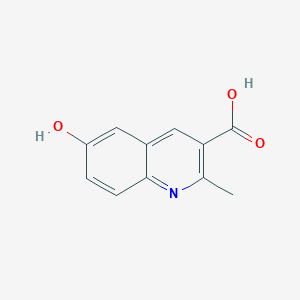
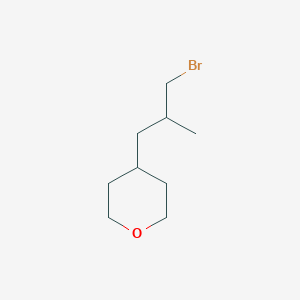
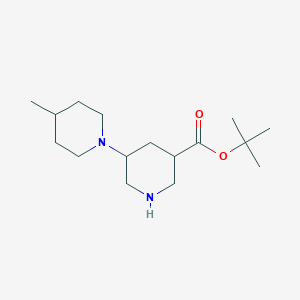

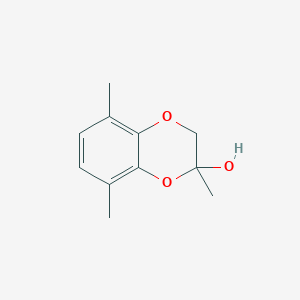
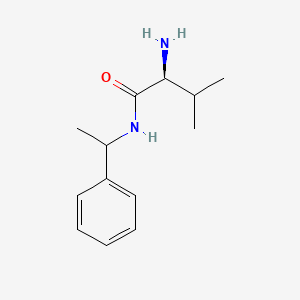
![2-Methyl-3,7-dioxaspiro[5.6]dodec-9-ene](/img/structure/B13189392.png)
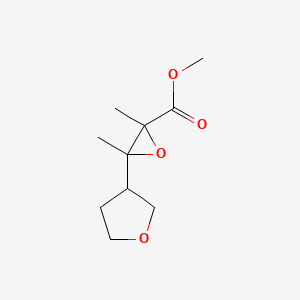
![4-(4-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13189399.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,3-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B13189405.png)
